2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a sulfanyl linkage, and a pyrazolylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nucleophilic substitution of a 4-fluorophenyl halide with a thiol to form the sulfanyl linkage. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring or the pyrazole moiety .
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The sulfanyl and pyrazole moieties play crucial roles in its binding affinity and specificity, making it a valuable tool for studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
Uniqueness
Compared to similar compounds, 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide stands out due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, binding affinity, and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-12-1-3-15(4-2-12)23-11-16(21)19-13-9-18-20(10-13)14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRKCDVIZCHULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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